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molecular formula C14H10BrF3N2O B8440839 2-Amino-N-(4-bromo-3-trifluoromethylphenyl)benzamide

2-Amino-N-(4-bromo-3-trifluoromethylphenyl)benzamide

Cat. No. B8440839
M. Wt: 359.14 g/mol
InChI Key: POHRCZGMDBMSOM-UHFFFAOYSA-N
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Patent
US07091224B2

Procedure details

A solution of 2-nitro-N-(4-bromo-3-trifluoromethylphenyl)benzamide (intermediate 1a; 32 g, 82 mmol) in methanol (1000 mL) is hydrogenated at atmospheric pressure over Raney nickel (6 g) at 21° C. The calculated amount of hydrogen is taken up after 7 hours. The mixture is filtered and the solvent is evaporated under reduced pressure to yield the crude product which is purified by recrystallisation from diethylether-hexane to give the title compound as a colourless crystalline solid, m.p. 142–144° C.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Four
Quantity
6 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:23]=[CH:22][CH:21]=[CH:20][C:5]=1[C:6]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([Br:15])=[C:11]([C:16]([F:19])([F:18])[F:17])[CH:10]=1)=[O:7])([O-])=O.[H][H]>CO.[Ni]>[NH2:1][C:4]1[CH:23]=[CH:22][CH:21]=[CH:20][C:5]=1[C:6]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([Br:15])=[C:11]([C:16]([F:19])([F:17])[F:18])[CH:10]=1)=[O:7]

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)NC2=CC(=C(C=C2)Br)C(F)(F)F)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)NC2=CC(=C(C=C2)Br)C(F)(F)F)C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
1000 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
6 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield the crude product which
CUSTOM
Type
CUSTOM
Details
is purified by recrystallisation from diethylether-hexane

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)NC2=CC(=C(C=C2)Br)C(F)(F)F)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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